molecular formula C19H24ClN B1581676 dl-1,2-Diphenyl-1-piperidinoethane hydrochloride CAS No. 28383-15-5

dl-1,2-Diphenyl-1-piperidinoethane hydrochloride

Cat. No. B1581676
CAS RN: 28383-15-5
M. Wt: 301.9 g/mol
InChI Key: JVRKIARTCFQTHJ-UHFFFAOYSA-N
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Description

DL-1,2-Diphenyl-1-piperidinoethane hydrochloride, also known as DL-DPPE-HCl, is an organic compound commonly used in scientific research. It is a chiral molecule that exists in two enantiomeric forms and is used to study the effects of chiral molecules on various biochemical processes. DL-DPPE-HCl is a versatile compound with a wide range of applications in the scientific research field.

Scientific Research Applications

Role in Drug Design and Synthesis

Piperidines, which include dl-1,2-Diphenyl-1-piperidinoethane hydrochloride, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The synthesis of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, has been extensively studied .

Biological and Pharmacological Activity

Piperidine derivatives have shown a wide range of biological and pharmacological activities . This includes the potential for multicomponent reactions, amination, annulation, and cycloaddition . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Role in Dissociative Agents

Substances with the diphenylethylamine nucleus, such as dl-1,2-Diphenyl-1-piperidinoethane hydrochloride, represent a recent addition to the product catalog of dissociative agents sold as ‘research chemicals’ on the Internet .

Neurological Applications

Diphenidine, i.e., 1-(1,2-diphenylethyl)piperidine, has been found to reduce N-methyl-D-aspartate-mediated field excitatory postsynaptic potentials (NMDA-fEPSPs) to a similar extent to that of ketamine when using rat hippocampal slices . This suggests potential applications in neurological research and treatment.

Differentiation and Characterization

The ability to differentiate between isomers of diphenidine, such as 1-(2,2-diphenylethyl)piperidine, is crucial in scientific research . Analytical characterizations, including high-resolution electrospray mass spectrometry (HR-ESI-MS), liquid chromatography ESI-MS/MS, gas chromatography ion trap electron and chemical ionization MS, nuclear magnetic resonance spectroscopy (NMR), and infrared spectroscopy, have been used for this purpose .

Exploration of Alternatives to Arylcyclohexylamine-type Substances

The appearance of 1,2-diphenylethylamines appears to reflect the exploration of alternatives to arylcyclohexylamine-type substances, such as methoxetamine, PCP, and PCPy-based analogues that also show NMDA receptor activity .

Mechanism of Action

Target of Action

The primary target of dl-1,2-Diphenyl-1-piperidinoethane hydrochloride, also known as 1-(1,2-diphenylethyl)piperidine hydrochloride, is the NMDA receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity, which is a cellular mechanism for learning and memory.

Mode of Action

dl-1,2-Diphenyl-1-piperidinoethane hydrochloride acts as an antagonist at the NMDA receptor . This means it binds to the receptor and blocks its activity. By inhibiting the action of the NMDA receptor, dl-1,2-Diphenyl-1-piperidinoethane hydrochloride can alter neuronal function and disrupt normal brain processes.

Biochemical Pathways

The inhibition of NMDA receptors by dl-1,2-Diphenyl-1-piperidinoethane hydrochloride affects several biochemical pathways. Most notably, it can disrupt the normal functioning of glutamatergic neurotransmission, which is critical for synaptic plasticity . This can have downstream effects on learning and memory processes.

Result of Action

The molecular and cellular effects of dl-1,2-Diphenyl-1-piperidinoethane hydrochloride’s action are primarily related to its inhibition of NMDA receptors. This can lead to a range of effects, including hallucinations, depersonalization, delusions, paranoia, dissociation, confusion, nystagmus, and muscle rigidity . These effects can result in acute intoxication requiring emergency admission .

properties

IUPAC Name

1-(1,2-diphenylethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N.ClH/c1-4-10-17(11-5-1)16-19(18-12-6-2-7-13-18)20-14-8-3-9-15-20;/h1-2,4-7,10-13,19H,3,8-9,14-16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRKIARTCFQTHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(CC2=CC=CC=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90951052
Record name 1-(1,2-Diphenylethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90951052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dl-1,2-Diphenyl-1-piperidinoethane hydrochloride

CAS RN

28383-15-5
Record name Piperidine, 1-(1,2-diphenylethyl)-, hydrochloride, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028383155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1,2-Diphenylethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90951052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.